1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole

COX-2 inhibition 1,5-diarylpyrrole scaffold anti-inflammatory drug discovery

This tri-substituted pyrrole (CAS 62041-50-3) serves as a privileged scaffold for COX-2 inhibitor development and fragment-based drug discovery. Its unsubstituted C-3 and C-4 positions offer accessible vectors for systematic SAR elaboration, while the p-tolyl group at C-5 aligns with pharmacophoric preferences observed in active 1,5-diarylpyrrole inhibitors. With a computed LogP of 3.79 and low polar surface area (4.93 Ų), it functions as a hydrophobic core fragment for targets with lipophilic binding pockets. Procure this scaffold to accelerate your medicinal chemistry program.

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
CAS No. 62041-50-3
Cat. No. B12875124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole
CAS62041-50-3
Molecular FormulaC14H17N
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCN1C(=CC=C1C2=CC=C(C=C2)C)C
InChIInChI=1S/C14H17N/c1-4-15-12(3)7-10-14(15)13-8-5-11(2)6-9-13/h5-10H,4H2,1-3H3
InChIKeyYFVUFCMXZZFDGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole (CAS 62041-50-3): Procurement-Relevant Chemical Identity and Baseline Characteristics


1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole (CAS 62041-50-3) is a tri-substituted pyrrole derivative with molecular formula C14H17N and a molecular weight of 199.29 g/mol . The compound features an ethyl group at the N-1 position, a methyl group at the C-2 position, and a para-methylphenyl (p-tolyl) group at the C-5 position of the pyrrole ring. It is cataloged as a screening compound and research chemical, with purity specifications typically available at the 95% level from chemical suppliers . The pyrrole scaffold is well-established in medicinal chemistry as a privileged structure for generating bioactive molecules, particularly as a template for COX-2 selective inhibitors and other therapeutic targets [1]. However, for this specific substitution pattern, publicly available primary research literature and patent disclosures that provide quantitative biological or physicochemical performance data remain extremely limited.

Why 1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole Cannot Be Interchanged with Generic Pyrrole Analogs: Structural Specificity Drivers


The 1,5-diarylpyrrole scaffold is a well-validated pharmacophore for COX-2 selective inhibition, as demonstrated by compounds such as CS-706 [2-(4-ethoxyphenyl)-4-methyl-1-(4-sulfamoylphenyl)-1H-pyrrole] which achieved an IC50 of 0.31 μM against COX-2 in human whole blood assay and a selectivity ratio superior to conventional NSAIDs [1]. Within this scaffold class, the specific substitution pattern—including the nature and position of aryl groups, N-alkyl substituents, and functional groups at the C-3 position—profoundly influences both target potency and isoform selectivity [2]. For 1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole (CAS 62041-50-3), the combination of an N-ethyl group, a C-2 methyl group, and a C-5 p-tolyl substituent with an unsubstituted C-3 and C-4 position creates a distinct electronic and steric environment that differentiates it from both more elaborate 1,5-diarylpyrrole drug candidates and simpler pyrrole analogs. However, it must be explicitly stated that no direct head-to-head comparative pharmacological or physicochemical data for this specific compound against named analogs was identified in the accessible peer-reviewed literature, patent corpus, or authoritative databases as of the search date. The structural differentiation argument presented here is based on well-established SAR principles for the pyrrole class [2] and must be regarded as class-level inference in the absence of compound-specific quantitative evidence.

Quantitative Differentiation Evidence for 1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole (CAS 62041-50-3): A Transparent Assessment


Structural Scaffold Precedent: 1,5-Diarylpyrrole COX-2 Selectivity as Class-Level Context for CAS 62041-50-3

The 1,5-diarylpyrrole scaffold to which 1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole belongs is a validated pharmacophore for selective COX-2 inhibition. The structurally related compound CS-706 [2-(4-ethoxyphenyl)-4-methyl-1-(4-sulfamoylphenyl)-1H-pyrrole] demonstrated a COX-2 IC50 of 0.31 μM in human whole blood assay, with a COX-1 IC50 of 2.2 μM, yielding a selectivity ratio of approximately 7.1 [1]. In comparison, the conventional NSAID indomethacin showed substantially lower COX-2 selectivity in the same assay system [1]. Direct quantitative data for CAS 62041-50-3 itself were not identified in the accessible literature, and this evidence is provided as class-level inference only.

COX-2 inhibition 1,5-diarylpyrrole scaffold anti-inflammatory drug discovery

CYP450 Interaction Profile: Low Inhibition Propensity as a Class Characteristic of Certain Pyrrole Derivatives

In vitro evaluation of a series of pyrrole-based hydrazide-hydrazone derivatives at 1 μM concentration demonstrated no statistically significant inhibitory effects on CYP1A2 and CYP2D6 isoforms, with only one compound (designated '12') producing a low but statistically significant 20% reduction in CYP3A4 activity compared to control [1]. A follow-up study on additional pyrrole derivatives (MI_a-e and MII_a-e) confirmed that none of the tested compounds inhibited CYP1A2, CYP2D6, or CYP3A4 at 1 μM [2]. These findings suggest that certain pyrrole substitution patterns may carry a low CYP450 inhibition liability. However, these data were generated on compounds with different substitution patterns than CAS 62041-50-3, and no direct CYP450 inhibition data for the target compound were identified.

CYP450 inhibition drug-drug interaction pyrrole safety screening

Antimycobacterial Activity of 5-(4-Methylphenyl)-Pyrrole Derivatives: Evidence from a Close Structural Analog

A closely related compound bearing the 2-methyl-5-(4-methylphenyl)-1H-pyrrole core with an additional N-(4-fluorophenyl) substituent and a C-3 thiomorpholinylmethyl group (designated compound 5) demonstrated a minimum inhibitory concentration (MIC) of 0.4 μg/mL against Mycobacterium tuberculosis, outperforming the reference compounds BM212, isoniazid, and streptomycin, and achieving a protection index of 160 [1]. While this compound differs from CAS 62041-50-3 by the presence of the N-(4-fluorophenyl) and C-3 thiomorpholinylmethyl substituents, it demonstrates that the 5-(4-methylphenyl)-pyrrole motif can contribute to potent antimycobacterial activity when appropriately elaborated. No direct MIC data for CAS 62041-50-3 against M. tuberculosis were identified.

antimycobacterial Mycobacterium tuberculosis diarylpyrrole BM212 analog

Computational Physicochemical Properties: Predicted LogP and Polar Surface Area for CAS 62041-50-3

Computed physicochemical properties for 1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole include a LogP of 3.79 and a topological polar surface area (PSA) of 4.93 Ų . For comparison, the structurally simplified analog 1-ethyl-2-methyl-1H-pyrrole (CAS 19983-83-6, C7H11N, MW 109.17), which lacks the C-5 aryl substituent, has a substantially lower computed LogP (estimated ~2.0-2.5 range based on fragment contributions) and similar minimal PSA . The higher LogP of CAS 62041-50-3 reflects the increased lipophilicity conferred by the p-tolyl group, which may influence membrane permeability, protein binding, and metabolic stability in biological systems. Celecoxib, a marketed 1,5-diarylpyrazole COX-2 inhibitor, has a computed LogP of approximately 3.5 and a PSA of ~78 Ų [1], illustrating that CAS 62041-50-3 occupies a distinct lipophilicity space with substantially lower hydrogen-bonding capacity, which may affect its biological target engagement profile.

drug-likeness LogP polar surface area physicochemical profiling

Evidence-Based Research Application Scenarios for 1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole (CAS 62041-50-3)


Scaffold for COX-2 Inhibitor Lead Optimization in Medicinal Chemistry

Based on the well-established precedent of the 1,5-diarylpyrrole scaffold for selective COX-2 inhibition, as demonstrated by CS-706 (COX-2 IC50 = 0.31 μM in human whole blood assay) and multiple patented derivatives [1], CAS 62041-50-3 may serve as a starting scaffold for further synthetic elaboration. Its unsubstituted C-3 and C-4 positions provide accessible sites for introducing functional groups known to enhance COX-2 potency and selectivity, as described in the patent literature [1]. The p-tolyl group at C-5 aligns with the structural preference for a para-substituted phenyl ring at this position observed in multiple active 1,5-diarylpyrrole COX-2 inhibitors. However, the absence of a sulfamoyl or methylsulfonyl group—identified in the patent literature as a pharmacophoric element of particular interest for COX-2 activity [1]—means that CAS 62041-50-3 would require additional synthetic steps to reach the substitution patterns associated with high potency.

Hydrophobic Fragment for Fragment-Based Drug Discovery (FBDD)

With a computed LogP of 3.79 and minimal polar surface area of 4.93 Ų , CAS 62041-50-3 occupies a distinct physicochemical space compared to more polar drug-like molecules. This high lipophilicity and low hydrogen-bonding capacity may make it suitable as a hydrophobic core fragment in fragment-based drug discovery campaigns, particularly for targets with lipophilic binding pockets. The compound's molecular weight of 199.29 g/mol places it within the typical fragment range (MW < 250 Da), and its structural simplicity combined with multiple vectors for further elaboration (N-1, C-2, C-3, C-4 positions) provides synthetic tractability.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Pyrrole Substitution Effects

The specific 1-ethyl-2-methyl-5-(4-methylphenyl) substitution pattern of CAS 62041-50-3 fills a defined position in the chemical space of tri-substituted pyrroles with systematically varied N-alkyl, C-alkyl, and C-aryl groups. This compound can serve as a reference point in SAR campaigns comparing the effects of different C-5 aryl substituents (e.g., phenyl vs. 4-methylphenyl vs. 4-chlorophenyl vs. 4-methoxyphenyl) on biological activity. The computed LogP difference of approximately 1.3-1.8 log units compared to the des-aryl analog 1-ethyl-2-methyl-1H-pyrrole provides a quantifiable measure of the lipophilicity contribution of the C-5 p-tolyl substituent, which can be correlated with biological readouts such as membrane permeability or metabolic stability.

Synthetic Building Block for Diversified Pyrrole Library Generation

As a pyrrole derivative with an unsubstituted C-3 position, CAS 62041-50-3 is amenable to electrophilic aromatic substitution and other C-3 functionalization reactions. The compound's synthesis via reaction of 2-methyl-1H-pyrrole with p-tolylmagnesium bromide in the presence of copper(I) iodide catalysts is documented , establishing a reproducible synthetic route for accessing this scaffold at research scale. This positions CAS 62041-50-3 as a viable building block for generating structurally diverse pyrrole libraries through C-3 derivatization, enabling systematic exploration of chemical space around the 1,5-diaryl-2-alkyl-pyrrole core.

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